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Compound of Interest

Compound Name: Dimethoxy(dipropyl)stannane

Cat. No.: B15481588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of dimethoxy(dipropyl)stannane. While specific literature detailing this exact compound is

sparse, this document outlines a robust synthesis protocol based on well-established reactions

of analogous organotin compounds. Furthermore, it presents the expected characterization

data derived from spectroscopic principles and comparison with related structures.

Synthesis of Dimethoxy(dipropyl)stannane
The most viable and commonly employed method for the synthesis of dialkoxydialkylstannanes

is the reaction of a dialkyltin dihalide with a corresponding sodium alkoxide. In this case,

dimethoxy(dipropyl)stannane is synthesized by the reaction of dipropyltin dichloride with

sodium methoxide.

Reaction Scheme
The overall reaction is a salt metathesis reaction where the chloride ligands on the tin atom are

substituted by methoxide groups.
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Dipropyltin Dichloride
(CH₃CH₂CH₂)₂SnCl₂

Dimethoxy(dipropyl)stannane
(CH₃CH₂CH₂)₂Sn(OCH₃)₂

Reaction in Methanol

Sodium Methoxide
2 CH₃ONa

Sodium Chloride
2 NaCl
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Figure 1: Synthesis of Dimethoxy(dipropyl)stannane.

Experimental Protocol
This protocol is based on general procedures for the synthesis of dialkoxydialkylstannanes.

Materials:

Dipropyltin dichloride ((CH₃CH₂CH₂)₂SnCl₂)

Sodium methoxide (CH₃ONa)

Anhydrous methanol (CH₃OH)

Anhydrous diethyl ether ((C₂H₅)₂O)

Anhydrous sodium sulfate (Na₂SO₄)

Schlenk flask and standard glassware

Magnetic stirrer

Inert atmosphere (Nitrogen or Argon)

Procedure:

Preparation of Sodium Methoxide Solution: In a flame-dried Schlenk flask under an inert

atmosphere, dissolve a stoichiometric amount of sodium methoxide in anhydrous methanol
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with stirring.

Reaction: To the stirred sodium methoxide solution, add a solution of dipropyltin dichloride in

anhydrous methanol dropwise at room temperature. A white precipitate of sodium chloride

will form.

Reaction Completion: After the addition is complete, stir the reaction mixture at room

temperature for an additional 2-3 hours to ensure complete reaction.

Work-up:

Remove the precipitated sodium chloride by filtration under an inert atmosphere.

Wash the precipitate with a small amount of anhydrous diethyl ether.

Combine the filtrate and washings.

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

Purification: The crude dimethoxy(dipropyl)stannane can be purified by vacuum

distillation.

Experimental Workflow
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Figure 2: Experimental Workflow for Synthesis.
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Characterization of Dimethoxy(dipropyl)stannane
The following sections detail the expected analytical data for the characterization of

dimethoxy(dipropyl)stannane. This data is predictive and based on the analysis of similar

organotin compounds.

Physical Properties (Predicted)
Property Value

Molecular Formula C₈H₂₀O₂Sn

Molecular Weight 266.94 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point
Expected to be in the range of 80-100 °C at

reduced pressure

Solubility
Soluble in common organic solvents (e.g.,

chloroform, dichloromethane, THF)

Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of

organometallic compounds.[1]

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Coupling
Constants (J,
Hz)

~3.6 Singlet 6H -OCH₃ -

~1.5 - 1.7 Multiplet 4H
Sn-CH₂-CH₂-

CH₃
J(H-H) ≈ 7-8 Hz

~1.0 - 1.2 Multiplet 4H
Sn-CH₂-CH₂-

CH₃
J(H-H) ≈ 7-8 Hz

~0.9 Triplet 6H
Sn-CH₂-CH₂-

CH₃
J(H-H) ≈ 7-8 Hz

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

~50 -OCH₃

~28-30 Sn-CH₂-CH₂-CH₃

~18-20 Sn-CH₂-CH₂-CH₃

~13-15 Sn-CH₂-CH₂-CH₃

¹¹⁹Sn NMR Spectroscopy:

The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature

of the substituents on the tin atom.[2] For a tetracoordinate dialkoxydialkylstannane, the

chemical shift is expected to be in the upfield region relative to tetramethyltin (TMSn).

Predicted ¹¹⁹Sn Chemical Shift (δ, ppm): -80 to -120 (relative to TMSn)

Infrared spectroscopy is useful for identifying the presence of specific functional groups.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

2950-2850 Strong C-H stretching (propyl groups)

1050-1100 Strong
C-O stretching (methoxy

groups)

~550-600 Medium Sn-O stretching

~500-550 Medium Sn-C stretching

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.[3]

Predicted Molecular Ion (M⁺): m/z = 267 (for the most abundant tin isotope, ¹²⁰Sn)

Major Fragmentation Pathways (Predicted):

Loss of a methoxy group (-OCH₃) to give [M - 31]⁺

Loss of a propyl group (-C₃H₇) to give [M - 43]⁺

Cleavage of the Sn-O bond

Cleavage of the Sn-C bond

Logical Relationships in Characterization
The interpretation of spectroscopic data relies on the logical correlation between different

analytical techniques to confirm the structure of the synthesized compound.
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NMR Spectroscopy Other Spectroscopies

Successful Synthesis

¹H NMR:
- Propyl group signals

- Methoxy singlet

¹³C NMR:
- Four distinct carbon signals

¹¹⁹Sn NMR:
- Chemical shift indicates

tetracoordinate tin

IR Spectroscopy:
- Sn-O and C-O stretches

Mass Spectrometry:
- Correct molecular ion peak

- Expected fragmentation

Structure Confirmed:
Dimethoxy(dipropyl)stannane
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Figure 3: Logic Diagram for Structural Confirmation.

Safety Considerations
Organotin compounds are toxic and should be handled with appropriate safety precautions.[4]

All manipulations should be carried out in a well-ventilated fume hood, and personal protective

equipment (gloves, lab coat, safety glasses) should be worn at all times.

Conclusion
This technical guide provides a detailed, albeit predictive, framework for the synthesis and

characterization of dimethoxy(dipropyl)stannane. The outlined experimental protocol, based

on established methodologies for similar compounds, offers a reliable starting point for its

preparation. The predicted spectroscopic data serves as a valuable reference for the structural

elucidation of the target molecule. Researchers and scientists in drug development and related

fields can utilize this information for the synthesis and subsequent application of this and

similar organotin compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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